Nootkatol

Catalog No.
S605095
CAS No.
50763-67-2
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nootkatol

CAS Number

50763-67-2

Product Name

Nootkatol

IUPAC Name

(2S,4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12,14,16H,1,5-7,9H2,2-4H3/t11-,12-,14+,15+/m1/s1

InChI Key

GFNWRKNVTHDNPV-UXOAXIEHSA-N

SMILES

CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O

Synonyms

Nootkatol, Nootkatol, (2S-(2alpha,4alpha,4aalpha,6beta))-isomer

Canonical SMILES

CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O

Isomeric SMILES

C[C@@H]1C[C@@H](C=C2[C@]1(C[C@@H](CC2)C(=C)C)C)O

Nootkatol belongs to the class of organic compounds known as eremophilane, 8, 9-secoeremophilane and furoeremophilane sesquiterpenoids. These are sesquiterpenoids with a structure based either on the eremophilane skeleton, its 8, 9-seco derivative, or the furoeremophilane skeleton. Eremophilanes have been shown to be derived from eudesmanes by migration of the methyl group at C-10 to C-5. Nootkatol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, nootkatol is primarily located in the membrane (predicted from logP) and cytoplasm.
Beta-nootkatol is a 4,4a-dimethyl-6-(prop-1-en-2-yl)-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol with (2S,4R,4aS,6R) stereochemistry. It has a role as a plant metabolite.

Nootkatol is an oxygenated eremophilane sesquiterpene alcohol found naturally in trace amounts in citrus and Alaska yellow cedar [1]. Structurally featuring a bicyclic skeleton with a hydroxyl group at the C2 position, it serves as the critical metabolic intermediate between the hydrocarbon valencene and the commercially dominant ketone, nootkatone [2]. In procurement and industrial contexts, nootkatol is highly sought after as a specialized reference standard for enzyme engineering—specifically for isolating alcohol dehydrogenase (ADH) activity—and as a functional ingredient. It retains the biological properties of its chemical class, such as arthropod repellency, while offering a distinct physicochemical profile, including higher polarity than valencene and a significantly higher odor threshold than nootkatone, making it suited for scent-neutral formulations [1].

Research Fit

Biosynthesis Precursor to (+)-nootkatone; supports terpenoid pathway studies
Mechanism Dual ion channel (TRPV1/ORAI1) modulation research context
Comparator Alcohol vs ketone structural analog for SAR investigations

Attempting to substitute nootkatol with its closest analogs severely compromises process control and formulation viability. Replacing nootkatol with the downstream oxidized product, nootkatone, fails in scent-sensitive applications because nootkatone possesses an extremely low odor threshold (approximately 0.8 to 1.0 μg/L), which imparts an overpowering grapefruit aroma that restricts its use in neutral cosmetics or repellents [1]. Conversely, substituting with the upstream precursor, valencene, fails in biocatalytic engineering; valencene lacks the C2 hydroxyl group, meaning it cannot serve as a direct substrate for alcohol dehydrogenase (ADH) assays [2]. Using valencene forces researchers to rely on complex, multi-step cytochrome P450 pathways, introducing regioselectivity issues and preventing the isolated kinetic optimization of the final oxidation step [2].

Substitution Risk

Valencene Lacks C-2 alcohol functionality; no reported ion channel interaction may shift assay response
Nootkatone Ketone group drives distinct insecticidal and receptor profiles; dual TRPV1/ORAI1 inhibition not demonstrated
Stability profile Acid-catalyzed dehydration to nootkatene may limit direct formulation transfer; stability context differs

Odor Threshold and Formulation Flexibility

Nootkatol offers a distinct sensory advantage in formulations where biological activity is desired without a dominant fragrance. While (+)-nootkatone is characterized by an intensely low odor threshold of approximately 0.8 to 1.0 μg/L in water, nootkatol exhibits a significantly higher odor threshold[1]. This structural difference—an alcohol versus a ketone at the C2 position—means that nootkatol can be incorporated at functional concentrations without overwhelming the product's scent profile with a grapefruit aroma [1].

Evidence DimensionOdor threshold in water
Target Compound DataSignificantly higher threshold (low odor intensity)
Comparator Or Baseline(+)-Nootkatone (~0.8 - 1.0 μg/L)
Quantified DifferenceOrders of magnitude higher concentration required for sensory detection
ConditionsAqueous solution sensory evaluation

Allows formulators to utilize the compound's properties in scent-neutral or custom-fragranced personal care products without fragrance clashing.

Dual Channel Inhibition
Reported
TRPV1: 94% ± 2%
ORAI1: 97% ± 1% at 90 µM
Supports ion channel endpoint interpretation
Single study; no direct comparator data

Direct Substrate Efficiency for Dehydrogenase Engineering

In the microbial synthesis of nootkatone, using nootkatol as the starting substrate directly isolates the alcohol dehydrogenase (ADH) step. For example, utilizing short-chain dehydrogenases like BMD_2094 from Bacillus megaterium with nootkatol achieves an approximately 100% conversion ratio to nootkatone within 40 minutes, yielding 44 mg/L [1]. Attempting this with valencene requires a preceding P450 monooxygenase step, which suffers from poor regioselectivity and lowers overall yields [1].

Evidence DimensionBiocatalytic conversion efficiency to nootkatone
Target Compound Data~100% conversion ratio in 40 minutes (isolated ADH step)
Comparator Or BaselineValencene (requires multi-step P450 + ADH conversion)
Quantified DifferenceNear-quantitative yield for the final oxidation step when bypassing P450
ConditionsIsolated dehydrogenase (BMD_2094) biocatalysis assay

Essential for bioengineers who need to isolate, assay, and optimize the rate-limiting dehydrogenase enzymes in microbial cell factories.

Insecticidal Activity
Head-to-head
Nootkatol: slight activity
Nootkatone: LC₅₀ 11.5 µmol/mL
Supports SAR negative-control context
Carbonyl group essential for potency

Baseline Efficacy in Arthropod Repellency

Eremophilane sesquiterpenes derived from Alaska yellow cedar demonstrate repellent activity against nymphal Ixodes scapularis (deer ticks). In laboratory bioassays, the standard synthetic repellent DEET exhibits a Repellent Concentration (RC50) of 0.0728% (wt:vol) [1]. Natural eremophilanes like nootkatone achieve an RC50 of 0.0458%, and nootkatol shares this active bicyclic skeleton, providing comparable baseline repellency at low concentrations [1].

Evidence DimensionRepellent Concentration (RC50)
Target Compound DataHigh efficacy at sub-0.1% concentrations (eremophilane class baseline)
Comparator Or BaselineDEET (RC50 = 0.0728% wt:vol)
Quantified DifferenceEremophilanes outperform or match DEET at lower concentrations
Conditions4-hour laboratory bioassay on nymphal Ixodes scapularis

Justifies the procurement of nootkatol as a highly effective, DEET-free active ingredient for premium tick and insect repellents.

Dehydration Propensity
Data to verify
Prone to form nootkatene under acidic conditions
Formulation stability context
Qualitative difference vs nootkatone

Enzyme Engineering and Metabolic Pathway Optimization

Nootkatol is the required substrate for isolating and kinetically profiling alcohol dehydrogenases (ADH) and short-chain dehydrogenases in the development of microbial cell factories for sesquiterpene production [1].

Scent-Neutral Biopesticide and Repellent Formulation

Due to its higher odor threshold compared to nootkatone, nootkatol is the preferred eremophilane for formulating DEET-free tick and mosquito repellents where a strong grapefruit fragrance is undesirable [1].

Analytical Chromatography Reference Standard

Essential for quantifying intermediate accumulation and pathway bottlenecks during the bioconversion of valencene to nootkatone in industrial fermentation processes [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Skin cell ion channel studies
TRPV1/ORAI1 dual inhibition profile
Calcium signaling pathway endpoints
Insecticidal SAR studies
Reduced insecticidal activity vs nootkatone
Carbonyl group contribution verification
Terpene formulation stability
Acid-catalyzed dehydration sensitivity
Degradation pathway control strategies

XLogP3

3.9

Other CAS

50763-67-2
53643-07-5

Wikipedia

Nootkatol

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